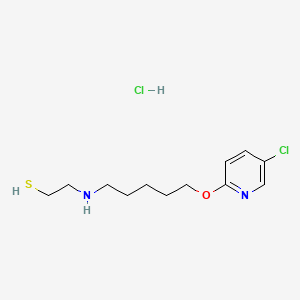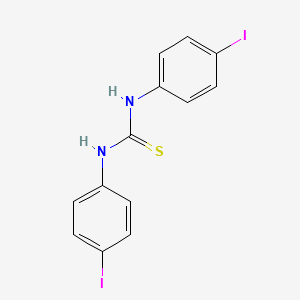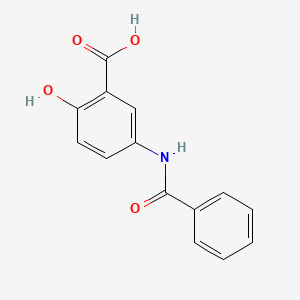
5-(2-Oxo-2-(4-toluidino)ethyl)-1-naphthalenesulfinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Oxo-2-(4-toluidino)ethyl)-1-naphthalenesulfinic acid is a complex organic compound with a unique structure that includes a naphthalene ring, a sulfinic acid group, and a 4-toluidino substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Oxo-2-(4-toluidino)ethyl)-1-naphthalenesulfinic acid typically involves multi-step organic reactions. One common method starts with the naphthalene ring, which undergoes sulfonation to introduce the sulfinic acid group. The intermediate product is then subjected to a Friedel-Crafts acylation reaction to attach the 2-oxo-2-(4-toluidino)ethyl group. This process requires specific reaction conditions, including the use of strong acids like sulfuric acid and catalysts such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation and acylation processes. These methods are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Oxo-2-(4-toluidino)ethyl)-1-naphthalenesulfinic acid can undergo various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group using oxidizing agents like hydrogen peroxide.
Reduction: The carbonyl group in the 2-oxo-2-(4-toluidino)ethyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic conditions.
Reduction: Sodium borohydride, in an alcohol solvent.
Substitution: Electrophiles like bromine or nitronium ions, in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 5-(2-Oxo-2-(4-toluidino)ethyl)-1-naphthalenesulfonic acid.
Reduction: 5-(2-Hydroxy-2-(4-toluidino)ethyl)-1-naphthalenesulfinic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-(2-Oxo-2-(4-toluidino)ethyl)-1-naphthalenesulfinic acid is used as a precursor for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features enable it to interact with specific biological targets, providing insights into biochemical processes.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the sulfinic acid group and the aromatic ring system suggests possible applications in drug design, particularly in developing anti-inflammatory and anticancer agents.
Industry
In industrial applications, this compound is used in the synthesis of dyes and pigments. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of colorants.
Mécanisme D'action
The mechanism by which 5-(2-Oxo-2-(4-toluidino)ethyl)-1-naphthalenesulfinic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfinic acid group can form hydrogen bonds and ionic interactions, while the aromatic ring can participate in π-π stacking interactions. These interactions influence the compound’s binding affinity and specificity, affecting its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(2-Oxo-2-(4-aminophenyl)ethyl)-1-naphthalenesulfinic acid
- 5-(2-Oxo-2-(4-methylanilino)ethyl)-1-naphthalenesulfinic acid
- 5-(2-Oxo-2-(4-chloroanilino)ethyl)-1-naphthalenesulfinic acid
Uniqueness
Compared to similar compounds, 5-(2-Oxo-2-(4-toluidino)ethyl)-1-naphthalenesulfinic acid is unique due to the presence of the 4-toluidino group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a compound of particular interest in research and industrial applications.
Propriétés
Formule moléculaire |
C19H17NO3S |
|---|---|
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
5-[2-(4-methylanilino)-2-oxoethyl]naphthalene-1-sulfinic acid |
InChI |
InChI=1S/C19H17NO3S/c1-13-8-10-15(11-9-13)20-19(21)12-14-4-2-6-17-16(14)5-3-7-18(17)24(22)23/h2-11H,12H2,1H3,(H,20,21)(H,22,23) |
Clé InChI |
KSHCLIFFNQVIBC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)CC2=C3C=CC=C(C3=CC=C2)S(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-ethoxy-6-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11998729.png)
![5-(4-methylphenyl)-4-{[(E)-(3-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11998730.png)

![Ethyl [5-(5-nitrofuran-2-yl)-2-oxo-1,3,4-thiadiazol-3(2H)-yl]acetate](/img/structure/B11998746.png)


![2-[(5-Chloro-2-nitrophenyl)sulfanyl]benzoic acid](/img/structure/B11998766.png)

![N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]dodecanamide](/img/structure/B11998782.png)
![4-{[(E)-9-anthrylmethylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11998788.png)
![9-Bromo-2-(2-furyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11998793.png)
![3-(1H-benzotriazol-1-yl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]propanehydrazide](/img/structure/B11998794.png)

![7-methylimidazo[1,2-a]pyridin-2(3H)-one hydrochloride](/img/structure/B11998805.png)
